molecular formula C16H14O4 B2552524 (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 620547-17-3

(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2552524
CAS No.: 620547-17-3
M. Wt: 270.284
InChI Key: SIQGZCXMZCHEAJ-DHDCSXOGSA-N
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Description

(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzofuran core, an ethoxy group, and a methylene bridge linked to a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxy-3(2H)-benzofuranone with 5-methylfurfural under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic syntheses apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to improve efficiency, and implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The ethoxy group or the furan ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its structural features make it a candidate for drug development, particularly in the search for new treatments for diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate
  • (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Uniqueness

Compared to similar compounds, (Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, or binding affinity, making it a valuable compound for various applications.

Biological Activity

(Z)-6-ethoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzofuran core substituted with an ethoxy group and a furan-derived moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes.

Synthetic Routes

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic derivatives and alkenes or alkynes under acidic or basic conditions.
  • Functionalization : Subsequent steps involve introducing the ethoxy and furan substituents through electrophilic substitution or other organic transformations.

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancers.

CompoundCancer Cell LineIC50 (μM)Reference
Compound AK562 (leukemia)5
Compound BA549 (lung)16.4
(Z)-6-Ethoxy...VariousTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.39 μg/mL
Escherichia coli3.12 μg/mL

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cells, contributing to cytotoxicity against cancer cells.

Case Studies

  • Anticancer Activity in Murine Models : A study involving murine models demonstrated that administration of (Z)-6-ethoxy... significantly reduced tumor size without adverse effects on body weight or organ health, indicating a favorable therapeutic index.
  • Antimicrobial Efficacy Testing : A series of benzofuran derivatives were tested for their antimicrobial activity, with the results showing that those with similar structural features to (Z)-6-ethoxy... exhibited potent activity against resistant bacterial strains.

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-3-18-11-6-7-13-14(8-11)20-15(16(13)17)9-12-5-4-10(2)19-12/h4-9H,3H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQGZCXMZCHEAJ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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